molecular formula C10H7N3O4 B1303628 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 899714-76-2

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1303628
CAS No.: 899714-76-2
M. Wt: 233.18 g/mol
InChI Key: KOYVJIGBLQRTRF-UHFFFAOYSA-N
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Description

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a nitrophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress levels. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid
  • 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
  • 5-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the nitrophenyl and carboxylic acid groups on the pyrazole ring, which influences its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable molecule for various applications in research and industry .

Properties

IUPAC Name

3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)9-5-8(11-12-9)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYVJIGBLQRTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378046
Record name 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899714-76-2
Record name 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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